4-(4-Fluoro-3-methoxyphenyl)-3-methylbenzoic acid
CAS No.: 1261998-28-0
Cat. No.: VC0170964
Molecular Formula: C15H13FO3
Molecular Weight: 260.264
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261998-28-0 |
|---|---|
| Molecular Formula | C15H13FO3 |
| Molecular Weight | 260.264 |
| IUPAC Name | 4-(4-fluoro-3-methoxyphenyl)-3-methylbenzoic acid |
| Standard InChI | InChI=1S/C15H13FO3/c1-9-7-11(15(17)18)3-5-12(9)10-4-6-13(16)14(8-10)19-2/h3-8H,1-2H3,(H,17,18) |
| Standard InChI Key | SSCYIDRIPCVRIM-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(C=C2)F)OC |
Introduction
Chemical Identity and Structural Properties
4-(4-Fluoro-3-methoxyphenyl)-3-methylbenzoic acid is a complex organic compound categorized as a fluorinated aromatic derivative of benzoic acid. It features a biphenyl core structure with a carboxylic acid group, a methyl substituent, and a second aromatic ring containing both fluorine and methoxy functional groups. The specific arrangement of these substituents contributes to the compound's unique chemical behavior and potential applications.
Basic Chemical Identifiers
The compound is officially recognized through several standardized chemical identifiers that facilitate its accurate referencing in scientific databases and literature. Table 1 presents the key identifiers associated with this compound.
| Parameter | Value |
|---|---|
| CAS Registry Number | 1261998-28-0 |
| PubChem Compound ID | 53226558 |
| Molecular Formula | C15H13FO3 |
| Molecular Weight | 260.264 g/mol |
| IUPAC Name | 4-(4-fluoro-3-methoxyphenyl)-3-methylbenzoic acid |
| Standard InChI | InChI=1S/C15H13FO3/c1-9-7-11(15(17)18)3-5-12(9)10-4-6-13(16)14(8-10)19-2/h3-8H,1-2H3,(H,17,18) |
| Standard InChIKey | SSCYIDRIPCVRIM-UHFFFAOYSA-N |
| SMILES Notation | CC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(C=C2)F)OC |
Table 1: Chemical identifiers for 4-(4-Fluoro-3-methoxyphenyl)-3-methylbenzoic acid
Structural Features
The compound possesses a distinctive molecular architecture characterized by a biphenyl core with strategically positioned functional groups. These structural elements include:
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A carboxylic acid group (-COOH) at the para position of one benzene ring, which contributes to its acidic properties and potential for derivatization
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A methyl group (-CH3) at the meta position relative to the carboxylic acid group, which affects electronic distribution and steric properties
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A fluorine atom at the para position of the second benzene ring, which enhances metabolic stability and membrane permeability
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A methoxy group (-OCH3) at the meta position relative to the fluorine, which influences electron density and hydrogen bonding capabilities
This unique combination of substituents creates a molecule with interesting physicochemical properties and potential applications in various scientific domains. The presence of fluorine is particularly significant as it often enhances pharmaceutical properties by improving metabolic stability and membrane permeability.
Synthesis Methodologies
The synthesis of 4-(4-Fluoro-3-methoxyphenyl)-3-methylbenzoic acid typically involves sophisticated organic chemistry techniques, with the Suzuki-Miyaura cross-coupling reaction being particularly noteworthy. This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between organoboron compounds and halides, facilitating the construction of the biphenyl core structure that characterizes this compound.
Suzuki-Miyaura Cross-Coupling Approach
The Suzuki-Miyaura cross-coupling reaction represents one of the most efficient methods for synthesizing 4-(4-Fluoro-3-methoxyphenyl)-3-methylbenzoic acid. This approach typically involves:
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Preparation of an appropriate boronic acid derivative containing the 4-fluoro-3-methoxyphenyl moiety
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Selection of a suitable halogenated aromatic compound that can incorporate or be transformed to include the 3-methylbenzoic acid portion
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Reaction of these components in the presence of a palladium catalyst, typically Pd(0) or Pd(II) complexes
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Base-mediated activation of the boronic acid to facilitate transmetalation
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Post-reaction purification to isolate the target compound
This methodology offers several advantages, including mild reaction conditions, tolerance of various functional groups, and relatively high yields. The reaction generally proceeds with good regioselectivity, allowing for the precise construction of the biphenyl framework required for the target compound.
Chemical and Physical Properties
4-(4-Fluoro-3-methoxyphenyl)-3-methylbenzoic acid possesses distinctive physical and chemical properties that influence its behavior in various applications and experimental settings. These properties stem from its molecular structure and the specific functional groups present.
Chemical Reactivity
The chemical behavior of 4-(4-Fluoro-3-methoxyphenyl)-3-methylbenzoic acid is governed by its functional groups:
The presence of the fluorine atom significantly influences the compound's reactivity and stability patterns, typically making it more resistant to metabolic degradation compared to non-fluorinated analogs. The methoxy group contributes to the compound's electronic properties and potential hydrogen bonding interactions, further influencing its chemical behavior.
Applications in Research and Industry
4-(4-Fluoro-3-methoxyphenyl)-3-methylbenzoic acid has demonstrated value in various scientific applications, particularly in medicinal chemistry and materials science. Its unique structural features make it a compound of interest for researchers exploring new functional materials and potential pharmaceutical agents.
Medicinal Chemistry Applications
In the field of medicinal chemistry, this compound and its derivatives may serve several important functions:
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As a building block for the synthesis of more complex bioactive molecules
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As a potential pharmacophore in drug discovery programs targeting various biological targets
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In structure-activity relationship (SAR) studies to understand the influence of fluorination and methoxylation on biological activity
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As a metabolically stable alternative to non-fluorinated analogs in drug development
The presence of fluorine in the compound is particularly significant in pharmaceutical applications. Fluorination often enhances drug candidates' metabolic stability, improves bioavailability, and can strengthen binding interactions with target proteins through enhanced lipophilicity and hydrogen bonding capabilities.
Material Science Applications
Beyond medicinal chemistry, 4-(4-Fluoro-3-methoxyphenyl)-3-methylbenzoic acid may find utility in materials science:
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As a monomer or building block for the synthesis of functional polymers
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In the development of organic semiconductors and electronic materials
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As a component in liquid crystalline materials
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In the creation of advanced materials with specific optical or electronic properties
The biphenyl core structure combined with the strategic positioning of functional groups makes this compound potentially valuable in creating materials with precise physicochemical characteristics.
Comparative Analysis with Related Compounds
Understanding the relationship between 4-(4-Fluoro-3-methoxyphenyl)-3-methylbenzoic acid and structurally related compounds provides valuable context for evaluating its unique properties and potential applications.
Comparison with 4-(4-Fluoro-3-methoxyphenyl)benzoic acid
4-(4-Fluoro-3-methoxyphenyl)benzoic acid (CAS: 865186-68-1) represents a closely related structural analog that lacks the methyl group present in 4-(4-Fluoro-3-methoxyphenyl)-3-methylbenzoic acid. This structural difference results in several key distinctions:
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Molecular Weight: 246.23 g/mol compared to 260.264 g/mol for the methylated analog
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Electronic Distribution: The absence of the methyl group alters the electron density distribution across the biphenyl system
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Steric Properties: The non-methylated compound presents different spatial configurations and potential binding orientations
These differences, although seemingly minor, can significantly impact the compound's behavior in biological systems and its utility in various applications. The presence or absence of the methyl group can affect factors such as receptor binding, metabolic stability, and physical properties.
Research Findings and Future Directions
Current research on 4-(4-Fluoro-3-methoxyphenyl)-3-methylbenzoic acid and related fluorinated aromatic compounds highlights several areas of scientific interest and potential future developments.
Current Research Insights
Research on fluorinated compounds similar to 4-(4-Fluoro-3-methoxyphenyl)-3-methylbenzoic acid has demonstrated several important findings:
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Enhanced Stability: Fluorinated aromatic compounds typically exhibit increased stability against metabolic degradation, making them valuable in pharmaceutical applications
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Improved Bioavailability: The incorporation of fluorine often leads to improved membrane permeability and bioavailability, enhancing the compound's potential utility in biological applications
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Unique Binding Properties: Fluorinated compounds can display distinctive binding interactions with biological targets due to the unique electronic properties of fluorine
These findings suggest that 4-(4-Fluoro-3-methoxyphenyl)-3-methylbenzoic acid may possess valuable properties for further exploration in both medicinal chemistry and materials science.
Future Research Directions
Several promising research avenues warrant further investigation regarding 4-(4-Fluoro-3-methoxyphenyl)-3-methylbenzoic acid:
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Exploration of structure-activity relationships to understand how structural modifications affect biological activity
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Development of more efficient and environmentally friendly synthetic methodologies
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Investigation of potential applications in emerging fields such as organic electronics and photovoltaics
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Evaluation of its utility as a building block for the creation of new pharmaceutical candidates targeting specific disease states
The continued advancement of synthetic methodologies and analytical techniques will likely facilitate further exploration of this compound's properties and potential applications across multiple scientific disciplines.
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